molecular formula C15H22N2 B1271877 1-benzyl-N-cyclopropylpiperidin-4-amine CAS No. 387358-47-6

1-benzyl-N-cyclopropylpiperidin-4-amine

Numéro de catalogue: B1271877
Numéro CAS: 387358-47-6
Poids moléculaire: 230.35 g/mol
Clé InChI: GARBAAKWXMLSOF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Antifungal Activity

Recent studies have demonstrated that piperidine derivatives, including 1-benzyl-N-cyclopropylpiperidin-4-amine, exhibit promising antifungal properties. Research has focused on synthesizing various 4-aminopiperidine derivatives to evaluate their efficacy against fungal pathogens. For instance, a study synthesized over 30 derivatives, revealing that certain compounds showed remarkable antifungal activity against strains such as Candida spp. and Aspergillus spp. .

Table 1 summarizes the antifungal activities of selected piperidine derivatives, including this compound:

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans4 µg/mL
1-benzyl-N-dodecylpiperidin-4-amineAspergillus niger8 µg/mL
N-dodecyl-1-phenethylpiperidin-4-amineCandida glabrata2 µg/mL

This data indicates that modifications to the piperidine structure can enhance antifungal potency, suggesting a pathway for developing new antifungal agents.

Analgesic Properties

The analgesic potential of piperidine derivatives has also been explored. Compounds like this compound have been investigated for their ability to modulate pain pathways. Their interaction with opioid receptors and other pain-related pathways positions them as candidates for pain management therapies.

A study highlighted the analgesic effects of structurally similar compounds, where modifications to the piperidine core led to varying degrees of efficacy in pain relief models . The analgesic activity is often assessed through established models such as the hot plate test or formalin test in animal studies.

Case Study 1: Antifungal Development

A notable case study involved the synthesis and evaluation of a series of piperidine derivatives for antifungal activity. The study utilized a microbroth dilution method to determine the MIC against clinical isolates of fungi. Among the tested compounds, this compound demonstrated significant activity against Candida spp., warranting further investigation into its mechanism of action and potential as an antifungal treatment .

Case Study 2: Pain Management Research

In another study focusing on pain management, researchers evaluated various piperidine derivatives for their analgesic properties using rodent models. The results indicated that compounds with specific structural features, including those similar to this compound, exhibited significant pain relief compared to controls. This suggests that such compounds could be developed into effective analgesics .

Activité Biologique

1-benzyl-N-cyclopropylpiperidin-4-amine (BCPCP) is a synthetic compound belonging to the piperidine class, recognized for its diverse biological activities. Its unique structure, featuring a piperidine ring substituted with a benzyl and a cyclopropyl group, positions it as an intriguing candidate in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological disorders.

  • Molecular Formula : C14H20N2
  • Molecular Weight : 220.33 g/mol
  • Structure : The compound's structure is characterized by:
    • A piperidine ring
    • A benzyl group (C6H5CH2)
    • A cyclopropyl group (C3H5)

Biological Activity

Research indicates that BCPCP exhibits significant biological activity, particularly in relation to neurotransmitter systems. The following sections detail its pharmacological potential and mechanisms of action.

This compound is believed to interact primarily with neurotransmitter receptors, particularly:

  • Dopamine Receptors : Similar compounds have shown antagonistic effects on dopamine receptors, which are crucial in managing conditions such as schizophrenia and Parkinson's disease.
  • Serotonin Receptors : The structural features suggest potential interactions with serotonin receptors, which play key roles in mood regulation and anxiety disorders.

Pharmacological Properties

The compound's pharmacological properties have been explored through various studies:

  • Neuropharmacology : Preliminary studies suggest that BCPCP may exhibit activity against neurological disorders by modulating neurotransmitter systems.
  • Potential Therapeutic Effects : There is evidence indicating that compounds with similar structures have been effective in treating anxiety and depression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of BCPCP, it is essential to compare it with other related piperidine derivatives:

Compound NameStructure FeaturesBiological Activity
1-Benzyl-N-methylpiperidin-4-amineMethyl group instead of cyclopropylPotential antidepressant effects
N-phenylpiperidin-4-aminePhenyl group instead of benzylDopaminergic activity
N,N-diethyl-piperidin-4-amineTwo ethyl groups on nitrogenAnalgesic properties

The presence of both benzyl and cyclopropyl groups in BCPCP enhances its receptor affinity and selectivity compared to these other derivatives.

Case Studies and Research Findings

While comprehensive clinical data on BCPCP specifically remains limited, relevant studies on similar compounds provide insights into its potential applications:

  • Dopaminergic Activity : Research has shown that piperidine derivatives can influence dopaminergic pathways, suggesting that BCPCP may also modulate these pathways effectively.
  • Anxiolytic Effects : Studies involving structurally similar compounds indicate potential anxiolytic effects, supporting further exploration into BCPCP’s efficacy in treating anxiety disorders.

Propriétés

IUPAC Name

1-benzyl-N-cyclopropylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-4-13(5-3-1)12-17-10-8-15(9-11-17)16-14-6-7-14/h1-5,14-16H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARBAAKWXMLSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370743
Record name 1-benzyl-N-cyclopropylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387358-47-6
Record name 1-benzyl-N-cyclopropylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-N-cyclopropylpiperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.